molecular formula C14H26N2O2 B6203997 tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate CAS No. 2166979-53-7

tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate

Cat. No. B6203997
CAS RN: 2166979-53-7
M. Wt: 254.4
InChI Key:
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Description

Tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate (TBDM) is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be synthesized in a variety of ways and has been used in a number of studies to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

Tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate has been shown to have a variety of mechanisms of action. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and UDP-glucuronosyltransferase, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of proteins, such as tyrosine kinases and phosphatases, which are involved in signal transduction pathways. This compound has also been shown to bind to DNA and inhibit the transcription of genes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, which can lead to an increase in drug levels in the body. It has also been shown to inhibit the activity of proteins involved in signal transduction pathways, which can lead to changes in gene expression and protein synthesis. In addition, this compound has been shown to bind to DNA and inhibit the transcription of genes, which can lead to changes in cellular processes.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate has a number of advantages and limitations for lab experiments. One of the main advantages is that this compound is a versatile compound that can be synthesized in a variety of ways. This makes it easier to use in experiments and allows for more flexibility in the design of experiments. Another advantage is that this compound has been shown to have a variety of biochemical and physiological effects, which makes it useful for studying the effects of various compounds on biological processes.
The main limitation of this compound is that it is not a naturally occurring compound and must be synthesized in a laboratory. This can be time consuming and costly, as well as potentially hazardous due to the use of hazardous chemicals. In addition, the effects of this compound on biological processes can be difficult to predict, as it has a variety of mechanisms of action.

Future Directions

For tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate include further research into its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In addition, further research into the use of this compound in drug metabolism and signal transduction pathways could provide insight into the development of new drugs or treatments. Finally, research into the use of this compound in gene expression and protein synthesis could lead to new insights into the regulation of gene expression and protein synthesis.

Synthesis Methods

Tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate can be synthesized via a number of methods, including alkylation, condensation, and esterification. Alkylation is the most commonly used method for synthesizing this compound, as it allows for the rapid and efficient synthesis of the compound. In this method, tert-butyl alcohol is reacted with an alkyl halide, such as ethyl bromide, to form this compound. Condensation and esterification methods can also be used to synthesize this compound, but these methods are less efficient and require more time and resources.

Scientific Research Applications

Tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate has been used in a number of scientific research applications, including the study of enzyme inhibition, drug metabolism, and protein-protein interactions. It has also been used as a model compound to study the effects of various compounds on biochemical and physiological processes. This compound has been used to investigate the effects of various compounds on cell proliferation, apoptosis, and cell signaling pathways. It has also been used to study the effects of various compounds on gene expression and protein synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate involves the reaction of tert-butyl carbamate with 8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-amine in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as dichloromethane or DMF at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the desired compound.", "Starting Materials": [ "tert-butyl carbamate", "8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-amine", "coupling agent (e.g. EDCI or DCC)", "solvent (e.g. dichloromethane or DMF)" ], "Reaction": [ "Add tert-butyl carbamate and 8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-amine to a reaction flask", "Add a coupling agent (e.g. EDCI or DCC) to the reaction flask", "Stir the reaction mixture at room temperature or under reflux conditions for several hours", "Monitor the reaction progress by TLC or other suitable analytical techniques", "Once the reaction is complete, quench the reaction mixture with water", "Extract the product with a suitable organic solvent (e.g. dichloromethane or ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization to obtain the desired compound" ] }

CAS RN

2166979-53-7

Molecular Formula

C14H26N2O2

Molecular Weight

254.4

Purity

95

Origin of Product

United States

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